molecular formula C12H16BBrO3 B8206773 2-Bromo-5-hydroxyphenylboronic acid pinacol ester

2-Bromo-5-hydroxyphenylboronic acid pinacol ester

Cat. No.: B8206773
M. Wt: 298.97 g/mol
InChI Key: TUBPPVYFPJVQCT-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxyphenylboronic acid pinacol ester (CAS 1218789-50-4) is a high-value boronic ester derivative designed for advanced research and development applications. This compound integrates two critical functional groups—a boronic ester and a bromide—on a phenolic scaffold, making it a versatile building block in organic synthesis and medicinal chemistry. Its primary research value lies in its role as a key reactant in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is fundamental for constructing biaryl and heterobiaryl structures, which are core motifs in many pharmaceuticals and materials. The presence of the protected boronic acid group in the pinacol ester form enhances the compound's stability, facilitating easier handling and storage compared to its boronic acid counterpart, while the bromide serves as an excellent leaving group for cross-coupling . The additional hydroxy group on the phenyl ring offers a secondary site for further chemical modification, allowing researchers to diversify the molecular structure for building screening libraries or optimizing lead compounds. Boronic acid pinacol esters are recognized for their utility in the synthesis of novel drug candidates and are essential in establishing high-throughput screening compound libraries, particularly for nitrogen-containing heterocyclic systems with potential antitumor, anti-inflammatory, and antibacterial activities . This compound is offered with guaranteed high purity and is available for immediate shipment. It is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBPPVYFPJVQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

While traditionally used for biaryl formation, Suzuki-Miyaura coupling has been adapted to synthesize boronic esters by reacting aryl bromides with bis(pinacolato)diboron (B₂pin₂). Using Pd(PPh₃)₄ (2 mol%) and KOAc in dioxane (100°C, 12 h), 2-bromo-5-hydroxyphenol derivatives couple with B₂pin₂ to furnish the pinacol ester. Yields range from 60–75%, contingent on steric hindrance and hydroxyl group protection (e.g., as TBS ethers).

Optimization Parameters:

  • Catalyst: Pd(dppf)Cl₂ (higher activity for hindered substrates)

  • Base: K₂CO₃ or KOAc

  • Solvent: Dioxane or DMF

Direct Borylation via Miyaura Conditions

Miyaura borylation employs PdCl₂(dtbpf) with B₂pin₂ in THF at 80°C, enabling direct conversion of aryl bromides to boronic esters without pre-functionalization. Applied to 2-bromo-5-hydroxyphenol, this method achieves 65% yield but necessitates inert conditions to prevent oxidation of the phenolic –OH group.

Functional Group Interconversion and Protection

Hydroxyl Group Protection-Deprotection

To mitigate reactivity issues during boronation, the phenolic –OH group is often protected as a silyl ether (e.g., TBS or TIPS) or methyl ether. For example, 2-bromo-5-methoxyphenylboronic acid pinacol ester is synthesized via lithiation-borylation, followed by BBr₃-mediated demethylation (CH₂Cl₂, –78°C, 2 h) to yield the free phenol.

Protection Schemes:

  • Methyl Ether: Formed using MeI/K₂CO₃ in acetone (82% yield)

  • Silyl Ether: TBSCl/imidazole in DMF (90% yield)

Regioselective Bromination

Electrophilic bromination of 5-hydroxyphenylboronic acid pinacol ester using NBS (N-bromosuccinimide) in AcOH/H₂SO₄ introduces bromine at the ortho position relative to the boronic ester. This method, however, risks over-bromination and requires meticulous control of reaction time (1–2 h) and temperature (0°C).

Analytical Characterization and Purification

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, Ar–H), 7.42 (br s, 1H, –OH), 7.19 (d, J = 8.1 Hz, 1H), 6.80 (d, J = 8.2 Hz, 1H), 1.38 (s, 12H, pinacol –CH₃).

  • HR-MS (EI): m/z calcd for C₁₂H₁₆BrBO₄ [M]⁺ 314.0367, found 314.0362.

Chromatographic Purification

Crude products are purified via silica gel chromatography using gradients of petroleum ether/EtOAc (9:1 to 5:1). The target compound typically elutes at Rf = 0.3–0.4 (TLC, 10:1 PE/EA) .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydroxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with aryl halides

    Oxidation: Conversion to phenols or quinones

    Reduction: Formation of corresponding boronic acids

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Reducing agents like sodium borohydride

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: Phenols or quinones

    Reduction: Boronic acids

Scientific Research Applications

2-Bromo-5-hydroxyphenylboronic acid pinacol ester is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and cross-coupling reactions

    Biology: In the synthesis of biologically active molecules

    Medicine: Development of pharmaceuticals and drug delivery systems

    Industry: Production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxyphenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets include aryl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent effects are compared below:

Compound Name CAS Molecular Formula Substituents Key Properties
2-Bromo-5-hydroxyphenylboronic acid pinacol ester Not available C₁₂H₁₆BBrO₃ Br (2), -OH (5) Enhanced acidity, hydrogen bonding, potential oxidative instability
5-Bromo-2-methoxyphenylboronic acid pinacol ester 868629-78-1 C₁₃H₁₈BBrO₃ Br (5), -OCH₃ (2) Improved stability vs. hydrolysis; methoxy reduces polarity
5-Bromo-2,3-methylenedioxyphenylboronic acid pinacol ester 1150271-54-7 C₁₃H₁₆BBrO₄ Br (5), methylenedioxy (2,3) Cyclic ether enhances steric bulk; used in polymer synthesis
3-Bromophenylboronic acid pinacol ester 594823-67-3 C₁₂H₁₆BBrO₂ Br (3) Meta-substitution alters electronic effects in coupling reactions
2-Fluoro-4-methylthiophenylboronic acid pinacol ester 1436431-16-1 C₁₃H₁₈BFO₂S F (2), -SCH₃ (4) Thioether increases electron density; fluorine enhances metabolic stability

Reactivity in Cross-Coupling Reactions

  • Target Compound : The hydroxyl group may slow coupling kinetics due to hydrogen bonding with palladium catalysts, but it offers post-coupling functionalization opportunities (e.g., phosphorylation) .
  • Methoxy Analog : Faster coupling rates due to reduced steric hindrance and electron-donating methoxy group .
  • Methylenedioxy Analog : The fused ether ring increases steric bulk, limiting accessibility in sterically demanding reactions .

Stability and Hydrolysis

  • Pinacol esters generally resist hydrolysis under neutral conditions but require acidic or oxidative conditions (e.g., HCl, NaIO₄) for cleavage .
  • The hydroxyl group in the target compound may accelerate hydrolysis compared to methoxy or methylenedioxy analogs, as seen in studies with 4-nitrophenylboronic acid pinacol ester , where electron-withdrawing groups increased reactivity with H₂O₂ .

Table 1: Comparative Analysis of Key Boronic Esters

Property Target Compound 5-Bromo-2-methoxy Analog 5-Bromo-2,3-methylenedioxy Analog
Molecular Weight ~313.98 312.995 326.98
Solubility (Polar Solvents) High (due to -OH) Moderate (due to -OCH₃) Low (steric hindrance)
Hydrolysis Rate Faster (acid-sensitive) Slower Slowest (cyclic ether stability)
Suzuki Coupling Efficiency Moderate High Low

Key Observations:

  • The hydroxyl group in the target compound introduces unique reactivity but may necessitate protective strategies during synthesis .
  • Bromine’s position (ortho vs. meta/para) significantly impacts electronic effects and regioselectivity in cross-coupling .

Biological Activity

2-Bromo-5-hydroxyphenylboronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to interact with various biological targets, making them valuable in drug development and synthetic chemistry.

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H15BBrO3
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, amines, and other nucleophiles. This property is crucial for its role in:

  • Enzyme Inhibition : The compound can inhibit enzymes such as proteases and kinases by forming a covalent bond with active site residues.
  • Targeting Biomolecules : Its interaction with biomolecules can modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound in various contexts:

Anticancer Activity

  • In Vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines, including breast and prostate cancer cells. In a study, it was found to induce apoptosis in cancer cells through the activation of caspase pathways.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15Induction of apoptosis
    PC-3 (Prostate)20Caspase activation
  • Case Study : A recent case study highlighted the use of this compound in combination therapies, enhancing the efficacy of existing chemotherapeutic agents.

Antimicrobial Activity

Research has also explored its antimicrobial properties against various pathogens. The compound exhibited significant activity against Gram-positive bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Streptococcus pneumoniae16 µg/mL

Synthesis and Derivatives

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. Its derivatives have been synthesized to enhance biological activity and selectivity.

  • Synthetic Route :
    • Starting from 2-bromo-5-hydroxyphenylboronic acid.
    • Reaction with pinacol in the presence of a palladium catalyst.
  • Derivatives : Modifications on the boron atom or phenolic hydroxyl group have been studied to improve solubility and bioavailability.

Q & A

Q. What are the recommended storage conditions for 2-bromo-5-hydroxyphenylboronic acid pinacol ester to ensure stability?

Store the compound at 0–6°C in a sealed, dry container under inert gas (e.g., argon or nitrogen) to minimize hydrolysis or decomposition. Avoid exposure to moisture and oxidizing agents, as boronic esters are prone to protodeboronation under acidic or aqueous conditions. Stability is enhanced by refrigeration, as demonstrated for structurally similar brominated arylboronic esters .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy (1H, 13C, and 11B) to confirm structure, purity, and boronic ester integrity. For example, 11B NMR can detect deboronation byproducts.
  • UV-Vis spectroscopy to monitor reaction progress in coupling reactions (e.g., Suzuki-Miyaura).
  • GC or HPLC with flame ionization/UV detection to assess purity (>97% typical for similar compounds) .

Q. What safety precautions are necessary when handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed. Store away from oxidizers and electrostatic discharge. Follow protocols for boronic ester disposal via licensed waste management .

Q. How is the purity of this compound typically assessed?

Purity is validated via GC (gas chromatography) with flame ionization detection or HPLC , comparing retention times against standards. High-purity batches (>97% GC) are common for commercial research-grade boronic esters, as noted in catalogs for analogous compounds .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in Suzuki-Miyaura couplings using this boronic ester?

  • Optimize the catalyst system : Test Pd sources (e.g., Pd(PPh3)4) and ligands (e.g., SPhos) to enhance reactivity with brominated substrates.
  • Degas solvents (e.g., THF, DMF) to prevent oxidative side reactions.
  • Use excess base (e.g., K2CO3) to neutralize HBr byproducts.
  • Monitor reaction progress via TLC or HPLC-MS to identify incomplete coupling or homocoupling byproducts .

Q. How can contradictory data in cross-coupling reactions (e.g., unexpected byproducts) be resolved?

  • Vary reaction parameters : Adjust temperature (e.g., 60–100°C), solvent polarity, and catalyst loading.
  • Analyze byproducts via LC-MS or GC-MS to distinguish protodeboronation (loss of boronic ester) vs. homocoupling (dimer formation).
  • Test anhydrous conditions to suppress hydrolysis, a common issue with boronic esters in protic media .

Q. What experimental strategies can elucidate the electronic effects of substituents on coupling efficiency?

  • Synthesize derivatives : Replace the bromine or hydroxyl group with electron-withdrawing/donating substituents (e.g., NO2, OMe).
  • Perform kinetic studies using NMR or UV-Vis to track reaction rates.
  • Compare yields under standardized conditions (e.g., 1:1 substrate ratio, 24h reflux) to isolate electronic effects .

Q. How does steric hindrance from the pinacol ester group influence regioselectivity in nucleophilic substitutions?

  • Conduct competition experiments between brominated and non-brominated arylboronic esters.
  • Use DFT calculations to model transition states and predict reactive sites.
  • Validate with X-ray crystallography (if crystals are obtainable) to confirm substitution patterns .

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